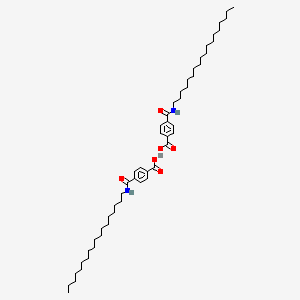
Calcium(2+) 4-((octadecylamino)carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium(2+) 4-((octadecylamino)carbonyl)benzoate is a chemical compound with the molecular formula C26H45CaNO3 and a molecular weight of 459.73 g/mol It is a calcium salt of 4-((octadecylamino)carbonyl)benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium(2+) 4-((octadecylamino)carbonyl)benzoate typically involves the reaction of 4-((octadecylamino)carbonyl)benzoic acid with a calcium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium(2+) 4-((octadecylamino)carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, potentially altering the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Calcium(2+) 4-((octadecylamino)carbonyl)benzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Calcium(2+) 4-((octadecylamino)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium(2+) 4-((hexadecylamino)carbonyl)benzoate
- Calcium(2+) 4-((dodecylamino)carbonyl)benzoate
- Calcium(2+) 4-((octylamino)carbonyl)benzoate
Uniqueness
Calcium(2+) 4-((octadecylamino)carbonyl)benzoate is unique due to its long alkyl chain, which imparts specific properties such as hydrophobicity and potential for self-assembly. These properties make it distinct from other similar compounds with shorter alkyl chains .
Propriétés
Numéro CAS |
85068-65-1 |
|---|---|
Formule moléculaire |
C52H84CaN2O6 |
Poids moléculaire |
873.3 g/mol |
Nom IUPAC |
calcium;4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/2C26H43NO3.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h2*18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;;+2/p-2 |
Clé InChI |
WFIRISZSTMRUBK-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
